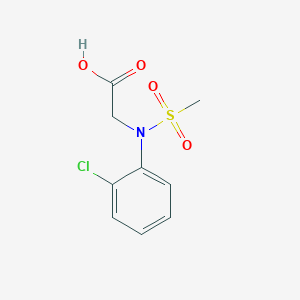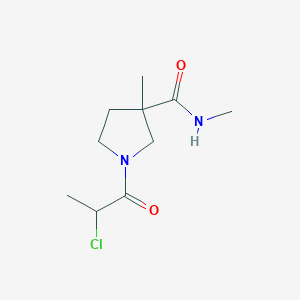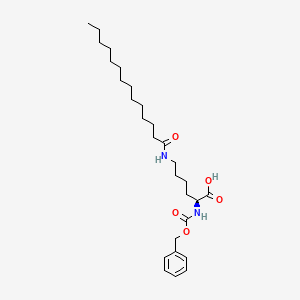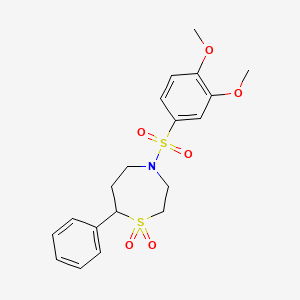![molecular formula C27H20F3N3O5 B2507591 N-(2-(Trifluormethyl)phenyl)-2-(3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamid CAS No. 892437-55-7](/img/new.no-structure.jpg)
N-(2-(Trifluormethyl)phenyl)-2-(3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C27H20F3N3O5 and its molecular weight is 523.468. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindung wurde auf ihr Antitumorpotential untersucht. Insbesondere wurden Derivate von Thieno[3,2-d]pyrimidin, die strukturelle Ähnlichkeiten mit dieser Verbindung aufweisen, synthetisiert und als Inhibitoren des EZH2-Enzyms bewertet. EZH2 ist mit der Progression von Krebs assoziiert, und seine Inhibition kann eine vielversprechende Strategie für die Krebstherapie sein . Weitere Studien sind erforderlich, um seine Wirksamkeit gegen bestimmte Krebsarten zu untersuchen.
Antibakterielle und Antimykotische Eigenschaften
Obwohl diese Verbindung nicht direkt untersucht wurde, haben verwandte Pyrido[2,3-d]pyrimidin-4(1H)-one eine breite antibakterielle Aktivität gezeigt. Ein Derivat, 2-Thioxodihydropyrido[2,3-d]pyrimidin, zeigte antibakterielle Aktivität gegen verschiedene Stämme (MIC 0,49–3,9 μg/mL) und eine angemessene antimykotische Aktivität (MIC 31,25 μg/mL) . Obwohl diese spezifische Verbindung möglicherweise andere Eigenschaften aufweist, könnte es sich lohnen, ihr Potenzial als antimikrobielles Mittel zu untersuchen.
EZH2-Inhibition und epigenetische Regulation
Aufgrund ihrer strukturellen Ähnlichkeit mit EZH2-Inhibitoren könnte diese Verbindung eine Rolle bei der epigenetischen Regulation spielen. EZH2 ist an der Histonmethylierung und der Gen-Silencing beteiligt. Durch die Inhibition von EZH2 könnten Verbindungen wie diese die Genexpression potenziell modulieren und zelluläre Prozesse beeinflussen . Die Untersuchung ihrer epigenetischen Wirkungen könnte zu neuartigen therapeutischen Ansätzen führen.
Veränderung der Zellmorphologie
Studien haben gezeigt, dass bestimmte Derivate von Thieno[3,2-d]pyrimidin die Morphologie von Lymphomzellen signifikant beeinflussen können. So induzierte beispielsweise Verbindung 12e Apoptose in SU-DHL-6-Zellen und hemmte ihre Migration . Das Verständnis, wie diese Verbindung die Zellmorphologie beeinflusst, könnte Einblicke in ihren Wirkmechanismus liefern.
Arzneimittelentwicklung und -optimierung
Schließlich dient diese Verbindung als chemisches Werkzeug zur weiteren Optimierung und Bewertung neuer EZH2-Inhibitoren. Forscher können sie als Ausgangspunkt verwenden, um potentere und selektivere Verbindungen für die Krebsbehandlung zu entwickeln . Ihre Struktur-Aktivitäts-Beziehungsstudien (SAR) liefern wertvolle Erkenntnisse für die Arzneimittelentwicklung.
Eigenschaften
CAS-Nummer |
892437-55-7 |
|---|---|
Molekularformel |
C27H20F3N3O5 |
Molekulargewicht |
523.468 |
IUPAC-Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C27H20F3N3O5/c1-37-17-12-10-16(11-13-17)14-33-25(35)24-23(18-6-2-5-9-21(18)38-24)32(26(33)36)15-22(34)31-20-8-4-3-7-19(20)27(28,29)30/h2-13H,14-15H2,1H3,(H,31,34) |
InChI-Schlüssel |
YVMRDUGBAITBJH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2507509.png)
![N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507510.png)


![2-Thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2507517.png)
![3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B2507518.png)

![2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2507522.png)
![N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2507523.png)
![(2E)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2507524.png)




